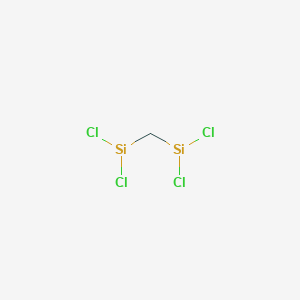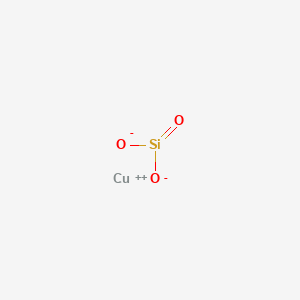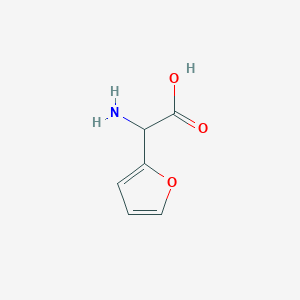
Ácido 2-amino-2-(furan-2-il)acético
Descripción general
Descripción
Amino-furan-2-yl-acetic acid is a useful research compound. Its molecular formula is C6H7NO3 and its molecular weight is 141.12 g/mol. The purity is usually 95%.
The exact mass of the compound Amino-furan-2-yl-acetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170418. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Amino-furan-2-yl-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Amino-furan-2-yl-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones antibacterianas y antimicrobianas
El ácido 2-amino-2-(furan-2-il)acético ha sido estudiado por su potencial en la creación de nuevos agentes antibacterianos. El anillo de furano es una estructura clave en muchos compuestos farmacológicamente activos, y su incorporación en nuevas moléculas puede conducir a una actividad antibacteriana significativa contra bacterias Gram-positivas y Gram-negativas .
Desarrollo de fármacos
Este compuesto sirve como bloque de construcción en la síntesis de varios fármacos. Su estructura única le permite ser utilizado en el desarrollo de medicamentos con posibles propiedades antivirales, antiinflamatorias y anticancerígenas. Es particularmente valioso en la búsqueda de nuevos tratamientos que requieren el núcleo de furano como parte de su arquitectura molecular .
Catálisis
En el campo de la catálisis, el ácido 2-amino-2-(furan-2-il)acético puede utilizarse en la síntesis de compuestos espiro y otras moléculas orgánicas complejas. Puede actuar como un nucleófilo en reacciones de múltiples componentes, que son cruciales para crear compuestos con alta complejidad estereoquímica .
Síntesis de materiales
El compuesto también se utiliza en la ciencia de los materiales, particularmente en la síntesis de materiales orgánicos que tienen aplicaciones potenciales en electrónica y fotónica. Su capacidad para participar en varias reacciones orgánicas lo convierte en un precursor versátil para la síntesis de materiales avanzados .
Estudios biológicos
Los investigadores han explorado las actividades biológicas de los derivados de furano, incluido el ácido 2-amino-2-(furan-2-il)acético, para comprender su papel en los sistemas biológicos. Estos estudios a menudo se centran en la interacción del compuesto con macromoléculas biológicas y sus efectos en los procesos celulares .
Investigación de propiedades químicas
Las propiedades químicas del ácido 2-amino-2-(furan-2-il)acético, como su reactividad, estabilidad y solubilidad, son objeto de investigación continua. Comprender estas propiedades es crucial para su aplicación en diversas reacciones y procesos químicos .
Propiedades
IUPAC Name |
2-amino-2-(furan-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c7-5(6(8)9)4-2-1-3-10-4/h1-3,5H,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFYPSCJKBYYNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20305362 | |
| Record name | Amino-furan-2-yl-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20305362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17119-54-9 | |
| Record name | 17119-54-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170418 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Amino-furan-2-yl-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20305362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the structure of these compounds?
A2: While the abstract doesn't provide specific molecular formulas, weights, or spectroscopic data, it highlights that the invention revolves around "substituted" derivatives. [] This implies modifications to the core structure of Amino-furan-2-yl-acetic acid and Amino-thien-2-yl-acetic acid. These substitutions likely involve adding various chemical groups to modulate the compounds' properties, potentially influencing their binding affinity, selectivity, and overall pharmacological profile.
Q2: Where can I find more detailed information about these compounds?
A3: The provided research abstract originates from a patent application, indicating that the findings are novel and likely protected intellectual property. [] For comprehensive details regarding the chemical structures, synthesis methods, and specific experimental data, referring to the complete patent document is recommended.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


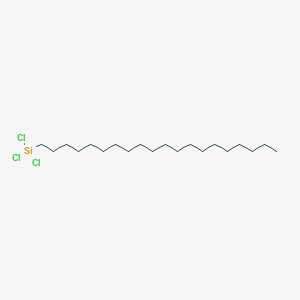
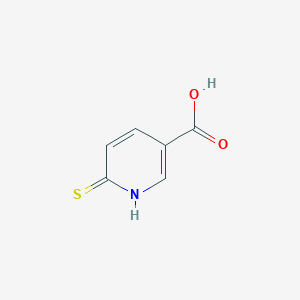
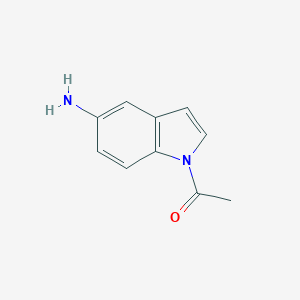
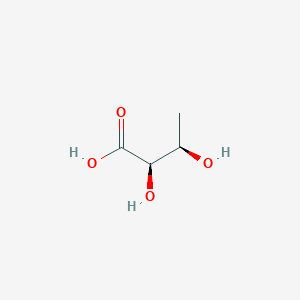
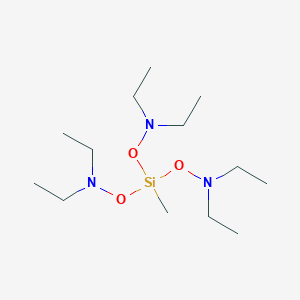
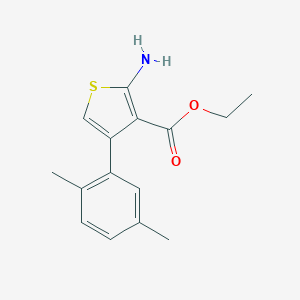
![4-[2-(Dimethylamino)ethoxy]benzaldehyde](/img/structure/B95701.png)
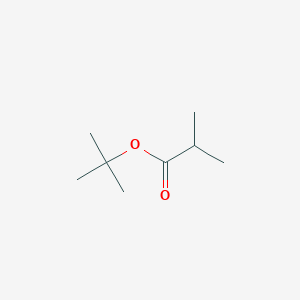
![[(Dichlorosilanediyl)bis(methylene)]bis[dichloro(methyl)silane]](/img/structure/B95703.png)


